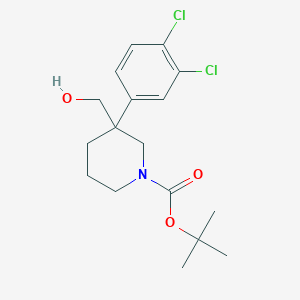
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzene and piperidine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperidine ring.
Esterification: reactions to form the tert-butyl ester group.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: for substitution reactions, such as amines or thiols.
Major Products
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-(2-carboxylic acid)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Reduction: Formation of 3-(phenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of piperidine derivatives in various chemical reactions.
Biology
Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester: Lacks the hydroxymethyl group.
3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid: Lacks the tert-butyl ester group.
Uniqueness
The presence of both the hydroxymethyl group and the tert-butyl ester group in 3-(3,4-Dichlorophenyl)-3-(2-hydroxymethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester may confer unique chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C17H23Cl2NO3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO3/c1-16(2,3)23-15(22)20-8-4-7-17(10-20,11-21)12-5-6-13(18)14(19)9-12/h5-6,9,21H,4,7-8,10-11H2,1-3H3 |
InChI Key |
MBYHAXSSAQSVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















